1-(benzylsulfonyl)-N-(biphenyl-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a biphenyl moiety, a phenylmethanesulfonyl group, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl moiety. Common synthetic routes include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids is widely used to form biphenyl derivatives.
Friedel-Crafts Alkylation: This reaction can be used to introduce the phenylmethanesulfonyl group onto the biphenyl scaffold.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized under specific conditions to form quinones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various biphenyl derivatives .
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Phenylmethanesulfonyl derivatives: Compounds with similar sulfonyl groups attached to aromatic rings.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a biphenyl moiety, a phenylmethanesulfonyl group, and a piperidine carboxamide. This structure imparts specific chemical and biological properties that are not found in simpler biphenyl or phenylmethanesulfonyl derivatives .
Properties
Molecular Formula |
C25H26N2O3S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-(2-phenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N2O3S/c28-25(26-24-14-8-7-13-23(24)21-11-5-2-6-12-21)22-15-17-27(18-16-22)31(29,30)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28) |
InChI Key |
TVRCXZHWNNKPHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.